Product packaging for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione(Cat. No.:CAS No. 73973-05-4)

3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No.: B1517790
CAS No.: 73973-05-4
M. Wt: 158.16 g/mol
InChI Key: SHPYVGNOZIWVHJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . This imidazolidine-2,4-dione derivative is of significant interest in medicinal and organic chemistry due to its core structure. The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a versatile building block in pharmaceutical research . Compounds based on this core structure have been studied for a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-HIV properties . Furthermore, such derivatives have found applications as chiral auxiliaries and ligands in asymmetric catalysis, making them valuable tools in synthetic chemistry . The 3-hydroxypropyl side chain on this specific derivative provides a functional handle for further chemical modification, enabling its use as a key intermediate in the synthesis of more complex molecules. As a supplier, we provide this compound as a high-purity material to support innovative research and development efforts. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O3 B1517790 3-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS No. 73973-05-4

Properties

IUPAC Name

3-(3-hydroxypropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPYVGNOZIWVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73973-05-4
Record name 3-(3-hydroxypropyl)imidazolidine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione typically involves the reaction of 3-hydroxypropylamine with a suitable carbonyl compound under controlled conditions. The reaction can be carried out using various methods, including condensation reactions, cyclization, and dehydration processes. The choice of reagents and solvents, as well as the reaction temperature and time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is often scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using halogens and other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

3-(3-Hydroxypropyl)imidazolidine-2,4-dione has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and modulation of biological pathways.

  • Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases such as diabetes and neurodegenerative disorders.

  • Industry: Its use in the production of polymers, coatings, and other industrial materials highlights its versatility.

Mechanism of Action

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is structurally similar to other imidazolidinediones, such as imidazolidine-2,4-dione and its derivatives. its unique hydroxypropyl group imparts distinct chemical and physical properties, making it stand out from its counterparts. The presence of the hydroxypropyl group enhances its solubility and reactivity, which can be advantageous in various applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Melting Point (°C) Solubility Key Structural Features
3-(3-Hydroxypropyl)imidazolidine-2,4-dione C₆H₁₀N₂O₃ 3-(3-Hydroxypropyl) 158.16 Not reported Not reported Hydrophilic hydroxypropyl group
5-Isopropylimidazolidine-2,4-dione C₆H₁₀N₂O₂ 5-Isopropyl 142.16 Not reported Not reported Hydrophobic isopropyl substitution
3-(3-Chlorophenyl)imidazolidine-2,4-dione C₉H₇ClN₂O₂ 3-(3-Chlorophenyl) 216.62 Not reported Not reported Aromatic, electron-withdrawing Cl
Thiazolidine-2,4-dione derivative C₁₈H₂₅N₂O₃S 3-(2-Diisopropylaminoethyl), 5-(4-methoxybenzylidene) 349.47 83–85 Ethanol soluble Sulfur-containing core, π-π interactions

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3-chlorophenyl) enhance lipophilicity, favoring membrane permeability but reducing solubility.
  • Core Heteroatoms : Thiazolidine-2,4-dione derivatives () replace one NH group with sulfur, altering electronic properties and enabling π-π stacking with biological targets.

Receptor Binding and Enzyme Inhibition

  • Piperazine-Substituted Analogs (): Derivatives like (Z)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione exhibit affinity for α₁-adrenergic and serotonin receptors, suggesting the hydroxypropyl-piperazine motif enhances receptor engagement.
  • Pyrrolidine-2,4-dione Analogs (): Compounds like 3-[(hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione demonstrate antibiotic activity, attributed to the tricarbonyl-methane fragment and hydrogen-bonding interactions.

Pharmacokinetic Considerations

  • Hydroxypropyl Group : Enhances solubility and may reduce metabolic clearance compared to hydrophobic substituents (e.g., isopropyl in ).
  • Chirality : Stereoisomerism in analogs like (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione () influences target specificity and metabolic pathways.

Biological Activity

3-(3-Hydroxypropyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in the scientific community for its potential biological activities. This compound is part of a larger class of imidazolidine derivatives that have been studied for various pharmacological effects, including their interactions with neurotransmitter receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazolidine ring structure, which is characterized by its five-membered ring containing two nitrogen atoms. The hydroxypropyl substituent enhances its solubility and may influence its biological interactions.

Property Description
Molecular FormulaC₇H₁₃N₂O₂
Molecular Weight155.19 g/mol
Chemical StructureImidazolidine-2,4-dione derivative

Research indicates that imidazolidine derivatives can interact with various biological targets, including:

  • Serotonin Receptors : Some studies have shown that related compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype. This interaction suggests potential anxiolytic or antidepressant properties .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as farnesyltransferase, which plays a role in cell signaling and cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds in this class have been noted for their ability to inhibit microbial growth, potentially making them candidates for further development as antimicrobial agents.

Neuropharmacological Effects

The affinity of imidazolidine derivatives for serotonin receptors indicates that this compound could influence mood regulation and anxiety levels:

  • 5-HT1A Receptor Affinity : Compounds similar to this one have shown binding affinities ranging from 23 to 350 nM for the 5-HT1A receptor .
  • Potential Therapeutic Applications : Given its structural similarity to known neuroactive compounds, this derivative could be explored for its potential in treating mood disorders.

Case Studies and Research Findings

  • Study on Serotonin Transporter Activity :
    • A study evaluated various imidazolidine derivatives for their effects on serotonin transporter (SERT) activity. Results indicated that certain derivatives had significant inhibitory effects on SERT, suggesting potential applications in treating depression and anxiety disorders .
  • Farnesyltransferase Inhibition :
    • Research highlighted that related imidazolidine derivatives effectively inhibited farnesyltransferase activity in vitro. This inhibition is critical as it affects the Ras signaling pathway implicated in many cancers .

Q & A

Q. How can researchers optimize synthesis conditions for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione?

To optimize synthesis, employ factorial design methodologies to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between parameters, while response surface methodology (RSM) refines optimal conditions. Statistical validation via ANOVA ensures robustness .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) to resolve structural ambiguities, particularly for the hydroxypropyl side chain .
  • HPLC-MS : Assess purity (>95%) and confirm molecular weight via electrospray ionization (ESI-MS) .
  • FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) .

Q. What safety precautions are critical during handling?

Refer to GHS-compliant protocols: Use fume hoods for aerosol prevention, wear nitrile gloves, and store in inert atmospheres. Acute toxicity data for structurally similar imidazolidinediones suggest limited dermal absorption, but respiratory protection is advised during milling .

Advanced Research Questions

Q. How can computational modeling improve reaction mechanism understanding?

Apply density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization or hydroxypropyl addition). Tools like Gaussian or ORCA simulate transition states and intermediates. Cross-validate with experimental kinetics (e.g., Arrhenius plots) to refine computational models .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Investigate dynamic effects (e.g., rotameric equilibria in the hydroxypropyl chain) using variable-temperature NMR. If computational predictions (DFT-optimized structures) conflict with observed data, re-examine solvent effects or proton exchange rates via line-shape analysis .

Q. What strategies validate crystallographic structures of derivatives?

Single-crystal X-ray diffraction (XRD) provides definitive bond angles and torsion data (e.g., C6–C7–C11–C12 = -5.9°). Compare with computational geometries (e.g., Mercury software) to identify discrepancies caused by crystal packing forces .

Q. How to predict pharmacological activity using structural analogs?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in the hydantoinase pathway). Validate predictions with in vitro assays (e.g., IC₅₀ measurements for antifungal or antitumor activity) .

Q. What advanced statistical methods optimize multi-step synthesis?

Use orthogonal arrays (Taguchi methods) to minimize experimental runs while maximizing parameter coverage. For example, a L9 orthogonal design can optimize three variables at three levels for yield and enantiomeric excess. Machine learning (e.g., random forest regression) further prioritizes influential factors .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational bond lengths?

Recalculate DFT geometries with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals interactions. If deviations persist (>0.05 Å), consider solvent effects (PCM models) or lattice distortions in XRD data .

Methodological Resources

  • Reaction Design : Leverage ICReDD’s integrated computational-experimental workflows for accelerated discovery .
  • Safety Protocols : Follow EPA DSSTox guidelines for toxicity assessment and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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